molecular formula C17H19ClN2O2S B2958715 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-54-9

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2958715
CAS No.: 899977-54-9
M. Wt: 350.86
InChI Key: JEUGSYVBUREMPY-UHFFFAOYSA-N
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Description

4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorobenzyl group, a hydroxypropyl group, and a cyclopenta[d]pyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.

    Introduction of the Chlorobenzyl Group: This step often involves a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group on the cyclopenta[d]pyrimidinone core.

    Attachment of the Hydroxypropyl Group: This can be accomplished through an alkylation reaction using a suitable hydroxypropyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group, and the cyclopenta[d]pyrimidinone core can undergo reduction to form dihydro derivatives.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives or dihydro compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the hydroxypropyl group may form hydrogen bonds with target molecules. The cyclopenta[d]pyrimidinone core may interact with active sites, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    4-((4-chlorobenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-pyrimidin-2(5H)-one: Similar structure but without the cyclopentane ring.

Uniqueness

The uniqueness of 4-((4-chlorobenzyl)thio)-1-(3-hydroxypropyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one lies in its combination of functional groups and the cyclopenta[d]pyrimidinone core. This combination imparts specific chemical reactivity and potential biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(3-hydroxypropyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-13-7-5-12(6-8-13)11-23-16-14-3-1-4-15(14)20(9-2-10-21)17(22)19-16/h5-8,21H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUGSYVBUREMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Cl)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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